molecular formula C15H26N6O5 B12770738 1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucylglycinamide CAS No. 83472-43-9

1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucylglycinamide

Cat. No.: B12770738
CAS No.: 83472-43-9
M. Wt: 370.40 g/mol
InChI Key: CMJWMPSOZPLLDT-QWRGUYRKSA-N
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Description

1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucylglycinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methylnitrosoamino group, a carbonyl group, and a peptide chain consisting of proline, leucine, and glycine residues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The process begins with the protection of amino and carboxyl groups to prevent unwanted reactions The peptide chain is then assembled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, such as automated SPPS, which allows for the efficient and high-throughput production of peptides. The nitrosation step can be scaled up using continuous flow reactors, which provide better control over reaction conditions and improve the overall yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucylglycinamide can undergo various chemical reactions, including:

    Oxidation: The methylnitrosoamino group can be oxidized to form nitroso derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The peptide chain can undergo substitution reactions, where specific amino acid residues are replaced with other amino acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions typically involve the use of protecting groups and coupling reagents, such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Modified peptides with different amino acid residues.

Scientific Research Applications

1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucylglycinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in protein-protein interactions and as a model compound for understanding peptide behavior.

    Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems and as a scaffold for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucylglycinamide involves its interaction with specific molecular targets and pathways. The methylnitrosoamino group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable adducts. This interaction can modulate the activity of target proteins and affect various cellular processes. The peptide chain can also interact with specific receptors and enzymes, further contributing to the compound’s biological effects.

Comparison with Similar Compounds

1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucylglycinamide can be compared with other similar compounds, such as:

    1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-alanylglycinamide: Similar structure but with an alanine residue instead of leucine.

    1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-valylglycinamide: Similar structure but with a valine residue instead of leucine.

    1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-isoleucylglycinamide: Similar structure but with an isoleucine residue instead of leucine.

The uniqueness of this compound lies in its specific combination of amino acid residues and the presence of the methylnitrosoamino group, which imparts distinct chemical and biological properties.

Properties

CAS No.

83472-43-9

Molecular Formula

C15H26N6O5

Molecular Weight

370.40 g/mol

IUPAC Name

(2S)-2-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-N-methyl-1-N-nitrosopyrrolidine-1,2-dicarboxamide

InChI

InChI=1S/C15H26N6O5/c1-9(2)7-10(13(23)17-8-12(16)22)18-14(24)11-5-4-6-21(11)15(25)20(3)19-26/h9-11H,4-8H2,1-3H3,(H2,16,22)(H,17,23)(H,18,24)/t10-,11-/m0/s1

InChI Key

CMJWMPSOZPLLDT-QWRGUYRKSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)N(C)N=O

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)N(C)N=O

Origin of Product

United States

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